molecular formula C20H15F3N6O3 B2943336 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 847387-04-6

2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2943336
CAS RN: 847387-04-6
M. Wt: 444.374
InChI Key: RCIBUGPNKDPBEU-UHFFFAOYSA-N
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Description

This compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It has been evaluated for its antiproliferative activities against various human cancer cells . Some of the synthesized compounds showed moderate to good activity against selected cancer cell lines .


Synthesis Analysis

The compound was synthesized as part of a series of hybrid molecules containing [1,2,3]triazolo[4,5-d]pyrimidine . The synthesis involved aza-Wittig reactions of iminophosphorane with aromatic isocyanates .


Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,3]triazolo[4,5-d]pyrimidine scaffold . This scaffold is a common feature in a variety of biologically active compounds .


Chemical Reactions Analysis

The compound was obtained from aza-Wittig reactions of iminophosphorane with aromatic isocyanates . These reactions resulted in the formation of carbodiimides, which reacted with hydrazine to selectively give 6-amino-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones .

Mechanism of Action

The compound has shown antiproliferative activity against various human cancer cells . It has been found to inhibit the colony formation and migration of MGC-803 cells, as well as induce apoptosis . It also showed good selectivity between cancer cells and normal cells .

properties

IUPAC Name

2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N6O3/c1-32-15-8-6-14(7-9-15)29-18-17(26-27-29)19(31)28(11-24-18)10-16(30)25-13-4-2-12(3-5-13)20(21,22)23/h2-9,11H,10H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIBUGPNKDPBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

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